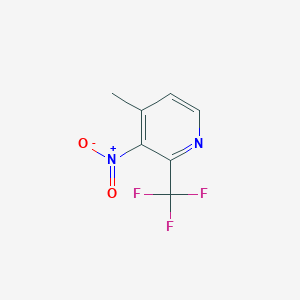

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

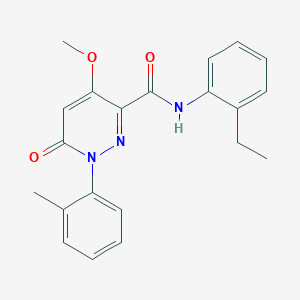

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 2383289-66-3 . It has a molecular weight of 206.12 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is represented by the Inchi Code: 1S/C7H5F3N2O2/c1-4-2-3-11-6 (7 (8,9)10)5 (4)12 (13)14/h2-3H,1H3 . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine, are used as reactants in various chemical reactions. For instance, they are used in the preparation of aminopyridines through amination reactions . They also act as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a powder that is stored at room temperature . Its unique physical and chemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .Aplicaciones Científicas De Investigación

Agrochemical Industry

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are used extensively for crop protection, leveraging the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety. For instance, Fluazifop-butyl , a derivative, was the first to be introduced to the market, and since then, over 20 new agrochemicals containing this motif have been developed .

Pharmaceutical Development

In the pharmaceutical sector, several drugs and veterinary products containing the trifluoromethylpyridine structure have been approved for market. This compound’s derivatives are undergoing clinical trials, indicating their potential for treating various diseases. The trifluoromethyl group, in particular, is believed to enhance biological activity and physical properties .

Synthesis of Chemical Intermediates

The high demand for 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine derivatives, especially 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , is due to their use as intermediates in synthesizing crop-protection products. These intermediates are crucial for developing novel agrochemicals with improved efficacy .

Insecticide Manufacturing

Compounds like Sulfoxaflor , which contain the 4-trifluoromethyl-pyridine structure, are manufactured using these derivatives. Sulfoxaflor is an insecticide that targets sap-feeding pests, showcasing the application of this compound in pest control .

Catalytic Ligand in Organic Synthesis

This compound acts as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, catalyzed by palladium. This highlights its role in facilitating specific organic synthesis reactions .

Synthesis of Metal-Organic Frameworks (MOFs)

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine: may be utilized in the synthesis of MOFs. These frameworks have a variety of applications, including gas storage, separation, and catalysis, due to their highly porous structures .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines, a class of compounds to which “4-Methyl-3-nitro-2-(trifluoromethyl)pyridine” belongs, are often used in the synthesis of pharmaceuticals and agrochemicals . The specific targets can vary widely depending on the exact structure of the compound and its intended use.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some trifluoromethylpyridines are used in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Biochemical Pathways

The affected biochemical pathways would also depend on the specific targets of the compound. In general, trifluoromethylpyridines could potentially affect a wide range of biochemical pathways due to their broad use in pharmaceuticals and agrochemicals .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, in a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of “4-Methyl-3-nitro-2-(trifluoromethyl)pyridine” could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, certain reactions involving trifluoromethylpyridines are known to be sensitive to the reaction conditions .

Safety and Hazards

Direcciones Futuras

The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

4-methyl-3-nitro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAYFEMOLVTART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)

![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)

![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)

![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)

![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)